Chiral Purity: Optical Rotation as a Definitive Differentiator from the (S)-Enantiomer
The (R)-enantiomer of ethyl 2-amino-4-phenylbutanoate (as its hydrochloride salt) exhibits a specific optical rotation of [α]/D -38.0±2.0° (c = 1 in H2O) . This is in direct opposition to the (S)-enantiomer (L-Homophenylalanine ethyl ester hydrochloride), which has a reported specific rotation of [α]20/D +37.0 to +40.0° under identical conditions (c = 1 in H2O) . This clear, quantifiable difference allows for unambiguous identification and quality control, ensuring the correct stereoisomer is obtained.
| Evidence Dimension | Specific Optical Rotation ([α]/D) |
|---|---|
| Target Compound Data | -38.0±2.0° (c = 1, H2O) |
| Comparator Or Baseline | (S)-enantiomer: +37.0 to +40.0° (c = 1, H2O) |
| Quantified Difference | Difference of approximately -75 to -78 degrees |
| Conditions | Hydrochloride salt form, concentration c = 1 in water |
Why This Matters
This metric is essential for quality control and verifying the identity of the procured material, preventing costly errors in stereospecific synthesis.
